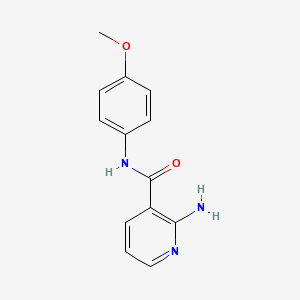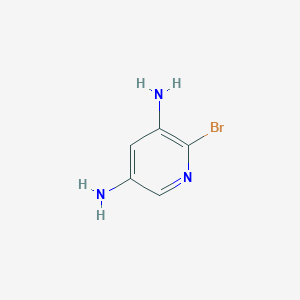
3,5-Diamino-2-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-2-bromopyridine is a heterocyclic organic compound with the molecular formula C5H6BrN3. It is a derivative of pyridine, characterized by the presence of two amino groups at positions 3 and 5, and a bromine atom at position 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diamino-2-bromopyridine can be synthesized through the reduction of 2-amino-3-nitro-5-bromopyridine. One common method involves dissolving 2-amino-3-nitro-5-bromopyridine in a mixture of phosphoric acid and ethanol, followed by the addition of a saturated solution of hydrogen chloride in ethanol, concentrated hydrochloric acid, and 10% Raney-Nickel catalyst. The mixture is then subjected to high pressure and moderate temperature until the reaction is complete .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diamino-2-bromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Raney-Nickel under hydrogen atmosphere.
Major Products:
- Substituted pyridines with various functional groups.
- Oxidized or reduced derivatives of this compound.
- Coupled products with extended carbon chains or aromatic systems.
Scientific Research Applications
3,5-Diamino-2-bromopyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases and cancer.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-bromopyridine is primarily based on its ability to interact with various molecular targets through its amino and bromine functional groups. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease progression .
Comparison with Similar Compounds
2,3-Diamino-5-bromopyridine: Similar structure but with amino groups at positions 2 and 3.
6-Bromoimidazo[b]pyridine: Contains a bromine atom and an imidazo ring fused to the pyridine ring.
11-Bromopyrido[2’,3’5,6]pyrazino[2,3-f][1,10]phenanthroline: A more complex structure with multiple fused rings and a bromine atom.
Uniqueness: 3,5-Diamino-2-bromopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups and bromine atom allow for diverse chemical modifications, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-bromopyridine-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMMOGUWARCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
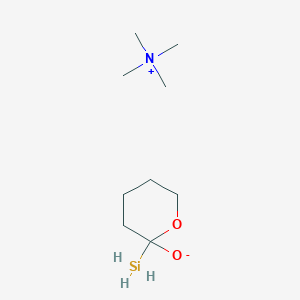
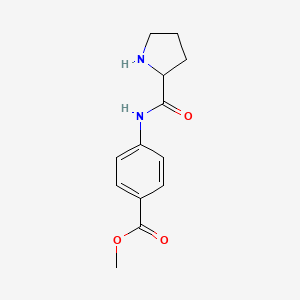
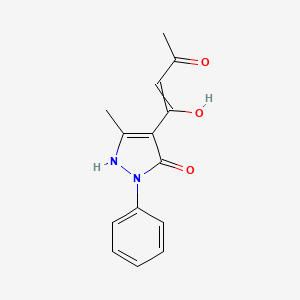
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

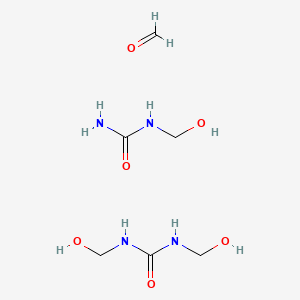
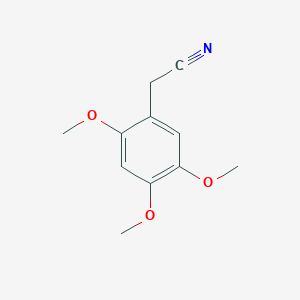
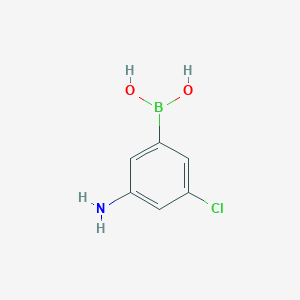
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
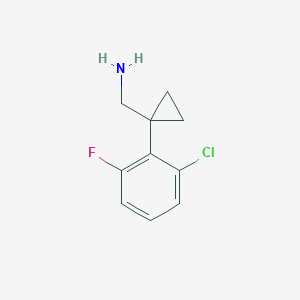

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
